butan-1-amine; methyl 1-butyl-5-oxo-2H-triazole-4-carboxylate
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Overview
Description
Butan-1-amine; methyl 1-butyl-5-oxo-2H-triazole-4-carboxylate is a compound that combines an amine group with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butan-1-amine; methyl 1-butyl-5-oxo-2H-triazole-4-carboxylate typically involves the reaction of butan-1-amine with a triazole derivative. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate (NaOAc) and tin(II) chloride (SnCl2) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Butan-1-amine; methyl 1-butyl-5-oxo-2H-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitro compounds, while reduction of the triazole ring can produce partially or fully reduced triazole derivatives.
Scientific Research Applications
Butan-1-amine; methyl 1-butyl-5-oxo-2H-triazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which butan-1-amine; methyl 1-butyl-5-oxo-2H-triazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Butan-1-amine: A simple amine with similar reactivity but lacking the triazole ring.
Methyl 1-butyl-5-oxo-2H-triazole-4-carboxylate: A triazole derivative without the amine group.
Uniqueness
Butan-1-amine; methyl 1-butyl-5-oxo-2H-triazole-4-carboxylate is unique due to the combination of an amine group and a triazole ring in a single molecule.
Properties
CAS No. |
90996-96-6 |
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Molecular Formula |
C12H24N4O3 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
butan-1-amine;methyl 1-butyl-5-oxo-2H-triazole-4-carboxylate |
InChI |
InChI=1S/C8H13N3O3.C4H11N/c1-3-4-5-11-7(12)6(9-10-11)8(13)14-2;1-2-3-4-5/h10H,3-5H2,1-2H3;2-5H2,1H3 |
InChI Key |
KBNAJDIYMWXCPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN.CCCCN1C(=O)C(=NN1)C(=O)OC |
Origin of Product |
United States |
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